5'-Adenylic acid, 2-(pentylthio)-

Description

Overview of Adenylic Acid Analogs in Biochemical Research

Adenylic acid analogs are synthetic molecules that mimic the structure of endogenous AMP but possess alterations at the purine (B94841) base, the ribose sugar, or the phosphate (B84403) moiety. These modifications are strategically designed to confer specific properties, such as enhanced stability, altered receptor binding affinity, or resistance to enzymatic degradation. By introducing these analogs into biological systems, researchers can probe the intricate mechanisms of nucleotide-mediated processes with greater precision. For instance, adenylic acid analogs have been instrumental in characterizing the diverse family of purinergic receptors, which are involved in a wide range of physiological functions, including neurotransmission, inflammation, and platelet aggregation. nih.govacs.org

Significance of Chemical Modifications in Nucleotide Structure

The chemical modification of nucleotides is a powerful strategy for dissecting their biological functions. Altering the structure of a nucleotide can dramatically influence its interaction with target proteins, such as enzymes and receptors. For example, modifications to the phosphate chain of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) have led to the development of potent and selective agonists and antagonists for various P2Y receptor subtypes. nih.gov These modified nucleotides have been crucial in elucidating the distinct roles of individual receptor subtypes in health and disease. Furthermore, chemical modifications can enhance the drug-like properties of nucleotide analogs, improving their metabolic stability and bioavailability.

Focus on 5'-Adenylic acid, 2-(pentylthio)- as a Research Compound

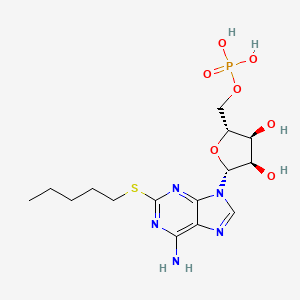

Among the myriad of modified nucleotides, 5'-Adenylic acid, 2-(pentylthio)- has emerged as a valuable research compound. This particular analog features a pentylthio group attached to the second position of the adenine (B156593) base. This modification has been shown to significantly enhance the potency of the nucleotide at certain purinergic receptors. The addition of a thioether group at the C2 position of the adenine ring is a common strategy to increase agonist activity at P2Y receptors. nih.gov The lipophilic nature of the pentyl group can also influence the compound's interaction with the receptor binding pocket. As a result, 2-(pentylthio)-5'-adenylic acid serves as a potent tool for studying the structure-activity relationships of purinergic receptor ligands and for investigating the physiological roles of specific receptor subtypes.

Interactive Data Table: Properties of Adenylic Acid and its Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| 5'-Adenylic acid | C10H14N5O7P | 347.22 | The parent compound, a fundamental nucleotide in RNA and cellular metabolism. wikipedia.orgdrugfuture.comsigmaaldrich.com |

| 2'-Adenylic acid | C10H14N5O7P | 347.22 | An isomer of 5'-Adenylic acid with the phosphate group at the 2' position of the ribose. |

| 5'-Adenylic acid, 2-(pentylthio)- | C15H24N5O6PS | 433.41 | A synthetic analog with a pentylthio group at the C2 position of the adenine base, enhancing its activity at certain P2Y receptors. |

Detailed Research Findings

The primary utility of 5'-Adenylic acid, 2-(pentylthio)- lies in its interaction with P2Y purinergic receptors. Research has demonstrated that the introduction of a 2-thioether group, such as the pentylthio group, can dramatically increase the potency of adenine nucleotides at specific P2Y receptor subtypes. nih.gov

Studies have shown that 2-thioether derivatives of ATP can inhibit cyclic AMP accumulation in C6 rat glioma cells with extremely high potency, with some analogs exhibiting EC50 values in the picomolar range. nih.gov This represents a significant increase in potency compared to the natural ligand, ATP. nih.gov This enhanced activity makes these compounds valuable for studying the signaling pathways mediated by these receptors.

Specifically, analogs with 2-thioether modifications have been instrumental in differentiating between P2Y receptor subtypes. For example, the relative potencies of a series of 2-thioether agonists at the P2Y-purinoceptor in C6 glioma cells were found to be different from their potencies at the P2Y-purinoceptor on turkey erythrocyte membranes. nih.gov This suggests that these compounds can be used to selectively target and study different P2Y receptor subtypes, which is crucial for understanding their distinct physiological roles.

Structure

3D Structure

Properties

CAS No. |

58576-75-3 |

|---|---|

Molecular Formula |

C15H24N5O7PS |

Molecular Weight |

449.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-pentylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C15H24N5O7PS/c1-2-3-4-5-29-15-18-12(16)9-13(19-15)20(7-17-9)14-11(22)10(21)8(27-14)6-26-28(23,24)25/h7-8,10-11,14,21-22H,2-6H2,1H3,(H2,16,18,19)(H2,23,24,25)/t8-,10-,11-,14-/m1/s1 |

InChI Key |

TZHBLDDWRGIZCN-IDTAVKCVSA-N |

Isomeric SMILES |

CCCCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |

Canonical SMILES |

CCCCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Adenylic Acid, 2 Pentylthio

Synthetic Routes to 2-Alkylthioadenosine Precursors

The journey towards 5'-Adenylic acid, 2-(pentylthio)- begins with the synthesis of its nucleoside precursor, 2-(pentylthio)adenosine. A common and effective starting material for this is 2-chloroadenosine (B27285). The chloro group at the 2-position of the purine (B94841) ring is an excellent leaving group, facilitating nucleophilic substitution by a thiol.

The synthesis of 2-alkylthioadenosine derivatives can be achieved by reacting 2-thioadenosine (B194474) with various alkyl halides. A general method involves the initial preparation of 2-thioadenosine, which can then be alkylated. For instance, 2-thioadenosine can be synthesized from adenosine (B11128) N-oxide. The subsequent reaction with an appropriate alkyl halide, such as 1-bromopentane, in a suitable solvent system introduces the desired pentylthio group at the 2-position.

A more direct approach involves the reaction of 2-chloroadenosine with pentanethiol in the presence of a base. The base, such as sodium hydride or an organic base like triethylamine, deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the chloride from the 2-position of the adenosine ring.

Table 1: Synthesis of 2-(pentylthio)adenosine

| Starting Material | Reagents | Product | Notes |

|---|---|---|---|

| 2-Chloroadenosine | Pentanethiol, Base (e.g., NaH) | 2-(pentylthio)adenosine | Direct nucleophilic substitution. |

Phosphorylation Strategies for 5'-Adenylic acid, 2-(pentylthio)-

Once the 2-(pentylthio)adenosine precursor is obtained, the next critical step is the selective phosphorylation of the 5'-hydroxyl group of the ribose moiety to yield 5'-Adenylic acid, 2-(pentylthio)-. A widely used and effective method for the selective phosphorylation of unprotected nucleosides is the Yoshikawa method. oup.com

This procedure utilizes phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent, most commonly trimethyl phosphate. oup.com The reaction is typically carried out at low temperatures to enhance selectivity for the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups of the ribose. The use of a trialkyl phosphate as the solvent is crucial as it acts as a catalyst and helps to solubilize the nucleoside. oup.com Following the phosphorylation reaction, a careful workup, often involving hydrolysis of any remaining phosphoryl chloride and subsequent purification by ion-exchange chromatography, is necessary to isolate the desired 5'-monophosphate.

Enzymatic approaches also offer a high degree of selectivity for 5'-phosphorylation. Nucleoside kinases can catalyze the transfer of a phosphate group from a donor, such as ATP, to the 5'-position of the nucleoside. mdpi.com While highly specific, this method may require careful optimization of reaction conditions and enzyme stability.

Table 2: Phosphorylation of 2-(pentylthio)adenosine

| Method | Phosphorylating Agent | Solvent | Key Features |

|---|---|---|---|

| Yoshikawa Method | Phosphoryl chloride (POCl₃) | Trimethyl phosphate | Good selectivity for the 5'-hydroxyl group in unprotected nucleosides. oup.com |

Synthesis of Related 2-Alkylthioadenosine Monophosphate Analogs

The synthetic strategies employed for 5'-Adenylic acid, 2-(pentylthio)- can be extended to produce a variety of related 2-alkylthioadenosine monophosphate analogs. By varying the alkyl halide used in the initial substitution reaction, a library of analogs with different alkyl chain lengths and functionalities at the 2-position can be generated. For example, using 3-bromopropanol would lead to a hydroxypropylthio-substituted adenosine, which could then be phosphorylated to the corresponding 5'-monophosphate.

Furthermore, modifications to the phosphate moiety itself can be introduced. For instance, the synthesis of nucleoside 5'-phosphordiamidates can be achieved by the ammonolysis of nucleoside 5'-phosphordichloridates, which are themselves generated from the nucleoside and phosphoryl chloride.

Derivatization to Diphosphate (B83284) and Triphosphate Analogs

The 5'-monophosphate serves as a crucial intermediate for the synthesis of the corresponding diphosphate and triphosphate analogs. These higher phosphate analogs are often the biologically active forms of nucleosides.

The conversion of the monophosphate to the diphosphate and subsequently to the triphosphate is typically achieved through methods involving the activation of the monophosphate followed by reaction with inorganic phosphate or pyrophosphate. One common method is the phosphoroimidazolidate approach. The 5'-monophosphate is reacted with a condensing agent, such as carbonyldiimidazole, to form a highly reactive phosphorimidazolide intermediate. This intermediate can then be reacted with inorganic pyrophosphate to yield the triphosphate.

Alternatively, enzymatic methods using nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs) can be employed for the stepwise phosphorylation of the monophosphate to the diphosphate and then to the triphosphate, using a phosphate donor like ATP.

A study on the synthesis of 2-alkylthio analogues of ATP demonstrated a successful phosphorylation of 2-thioadenosine derivatives to their 5'-triphosphates. nih.gov

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Pentylthio-5'-adenylic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-Pentylthio-5'-adenylic acid, ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon environments, respectively.

While a specific, publicly available, peer-reviewed NMR spectrum for 2-(pentylthio)-5'-adenylic acid is not readily found, the expected chemical shifts can be inferred from the analysis of closely related structures and general principles of NMR spectroscopy. The structure contains several distinct regions: the adenine (B156593) base, the ribose sugar, and the pentylthio side chain. Each of these regions would exhibit characteristic signals in the NMR spectrum.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum would be expected to show distinct signals for the protons on the adenine base (H-8 and the NH₂ group), the ribose sugar (H-1', H-2', H-3', H-4', and the two H-5' protons), and the pentyl group (the α-CH₂, three internal CH₂ groups, and the terminal CH₃ group). The coupling patterns (e.g., doublets, triplets, multiplets) and integration values for these signals would be critical in confirming the structure.

Expected ¹³C NMR Spectral Features:

The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. This includes the carbons of the adenine ring, the ribose sugar, and the pentylthio chain. The chemical shifts of the carbons would be indicative of their local electronic environment.

A comprehensive, interactive data table summarizing the expected NMR data is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| H-8 (Adenine) | ~8.0-8.5 | - | s | Singlet, characteristic of the proton at the C-8 position of the purine (B94841) ring. |

| NH₂ (Adenine) | ~7.0-8.0 | - | br s | Broad singlet, exchangeable with D₂O. |

| H-1' (Ribose) | ~6.0 | ~90 | d | Doublet, due to coupling with H-2'. |

| H-2' (Ribose) | ~4.5-5.0 | ~75 | m | Multiplet, coupled to H-1' and H-3'. |

| H-3' (Ribose) | ~4.2-4.7 | ~70 | m | Multiplet, coupled to H-2' and H-4'. |

| H-4' (Ribose) | ~4.0-4.5 | ~85 | m | Multiplet, coupled to H-3' and H-5' protons. |

| H-5'a, H-5'b (Ribose) | ~3.8-4.2 | ~65 | m | Multiplets, diastereotopic protons. |

| α-CH₂ (Pentyl) | ~3.0-3.5 | ~30 | t | Triplet, adjacent to the sulfur atom and a CH₂ group. |

| β,γ,δ-CH₂ (Pentyl) | ~1.3-1.8 | ~22-31 | m | Multiplets, overlapping signals for the internal methylene (B1212753) groups. |

| CH₃ (Pentyl) | ~0.9 | ~14 | t | Triplet, terminal methyl group. |

| C-2 (Adenine) | - | ~160 | - | Carbon attached to the sulfur atom. |

| C-4 (Adenine) | - | ~150 | - | |

| C-5 (Adenine) | - | ~120 | - | |

| C-6 (Adenine) | - | ~155 | - | |

| C-8 (Adenine) | - | ~140 | - |

Spectroscopic Analysis of Derivatized Forms (e.g., Monoanhydrides)

The synthesis of derivatized forms of 2-(pentylthio)-5'-adenylic acid, such as their monoanhydrides, is a key area of research for creating analogs with modified properties. The spectroscopic analysis of these derivatives is crucial for confirming their successful synthesis and for structural elucidation.

Research into 2-alkylthio derivatives of adenosine (B11128) 5'-monophosphate has paved the way for the synthesis of various analogs. For instance, the synthesis of 2-alkylthio-5'-adenylic acids has been reported, which can serve as precursors to other derivatives. While detailed spectroscopic data for the monoanhydride of 2-(pentylthio)-5'-adenylic acid is not extensively published, the general spectroscopic changes upon anhydride (B1165640) formation can be predicted.

Expected Spectroscopic Changes upon Monoanhydride Formation:

³¹P NMR Spectroscopy: This would be a key technique to confirm the formation of the phosphoanhydride bond. A significant downfield shift in the phosphorus signal would be expected compared to the parent monophosphate. The appearance of a new signal corresponding to the anhydride phosphorus atom would be a clear indicator of the reaction's success.

¹H and ¹³C NMR Spectroscopy: Subtle changes in the chemical shifts of the protons and carbons near the 5'-phosphate group (i.e., H-5' and C-5' of the ribose) would be anticipated due to the change in the electronic environment upon anhydride formation.

Mass Spectrometry: High-resolution mass spectrometry would be essential to confirm the molecular weight of the newly formed monoanhydride, providing definitive evidence of its formation.

The table below outlines the expected spectroscopic data for a generic monoanhydride derivative.

| Spectroscopic Technique | Expected Observation | Significance |

| ³¹P NMR | Appearance of a new signal at a downfield chemical shift. | Confirms the formation of the phosphoanhydride bond. |

| ¹H NMR | Small downfield shifts of H-5' protons. | Indicates a change in the electronic environment at the 5'-position. |

| ¹³C NMR | Small downfield shift of the C-5' carbon. | Further confirms the modification at the 5'-phosphate group. |

| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the monoanhydride. | Provides the molecular formula and confirms the identity of the compound. |

Investigation of Biochemical Interactions and Mechanistic Insights of 5 Adenylic Acid, 2 Pentylthio

Inhibition of Adenosine (B11128) 5'-Diphosphate (ADP)-Induced Platelet Aggregation in In Vitro Models

In laboratory settings, 5'-Adenylic acid, 2-(pentylthio)- has been demonstrated to be an inhibitor of human platelet aggregation. nih.gov Specifically, at a concentration of 100 microM, this compound effectively inhibits the aggregation of platelets that is initiated by adenosine 5'-diphosphate (ADP). nih.govnih.gov This inhibitory action highlights the compound's potential to interfere with the physiological processes that lead to the clumping of platelets, a critical step in thrombus formation.

Comparative Analysis of Inhibitory Potency with Other 2-Alkylthio-AMP Analogs

The inhibitory strength of 5'-Adenylic acid, 2-(pentylthio)- has been evaluated in comparison to other similar molecules, known as 2-alkylthio-AMP analogs. Within this group of compounds, a clear order of potency has been established. The ranking of these analogs in terms of their ability to inhibit ADP-induced platelet aggregation is as follows: 2-ethylthio-AMPS demonstrates the highest potency, followed by 2-ethylthio-AMP, then 2-(pentan-1-yl)thio-AMP (another name for 5'-Adenylic acid, 2-(pentylthio)-), and finally 2-methylthio-AMP, which is the least potent among those tested. nih.govnih.gov This comparative analysis situates the inhibitory capacity of 5'-Adenylic acid, 2-(pentylthio)- relative to its structural counterparts.

Inhibitory Potency of 2-Alkylthio-AMP Analogs

| Compound | Order of Potency |

|---|---|

| 2-ethylthio-AMPS | 1 (Most Potent) |

| 2-ethylthio-AMP | 2 |

| 2-(pentan-1-yl)thio-AMP | 3 |

Mechanistic Characterization of Inhibition: Specificity and Non-Competitive Nature

Further investigation into how 5'-Adenylic acid, 2-(pentylthio)- exerts its inhibitory effect has revealed key details about its mechanism of action.

Specificity against Select Aggregation Inducers

The inhibitory action of 5'-Adenylic acid, 2-(pentylthio)- demonstrates a notable degree of specificity. nih.gov While it effectively blocks platelet aggregation induced by ADP, it does not inhibit aggregation when initiated by other agents, such as 11α,9α-epoxymethano prostaglandin (B15479496) H2, a stable endoperoxide analogue. nih.govnih.gov This specificity suggests that the compound's mechanism of action is tightly linked to the particular signaling pathway activated by ADP in platelets.

Role in Purinergic Signaling Pathway Modulation within Research Contexts

The actions of 5'-Adenylic acid, 2-(pentylthio)- are relevant to the study of purinergic signaling, a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides like ATP and adenosine. By specifically and non-competitively inhibiting ADP-induced platelet aggregation, this compound serves as a tool to probe the intricacies of the P2Y receptors on platelets, which are key components of the purinergic signaling system. nih.govnih.govnih.gov The ability to modulate the response of platelets to ADP without directly competing with it allows for a more nuanced investigation of the allosteric or downstream sites of action within the purinergic signaling cascade that regulate platelet function.

Table of Compounds

| Compound Name |

|---|

| 5'-Adenylic acid, 2-(pentylthio)- |

| 2-(pentan-1-yl)thio-AMP |

| Adenosine 5'-diphosphate (ADP) |

| 2-Methylthio-AMP |

| 2-ethylthio-AMP |

| 2-ethylthio-AMPS |

| 11α,9α-epoxymethano prostaglandin H2 |

| Adenosine 5'-monophosphate (AMP) |

Research Applications and Functional Probing

Utilization as a Pharmacological Probe in Platelet Aggregation Studies

5'-Adenylic acid, 2-(pentylthio)- has been effectively utilized as a pharmacological probe to investigate the complex processes of platelet aggregation. Platelets play a crucial role in hemostasis and thrombosis, and their aggregation is a key event in these processes. Adenosine (B11128) diphosphate (B83284) (ADP) is a primary agonist that induces platelet aggregation by activating specific P2Y receptors on the platelet surface.

In in vitro studies using human platelets, 5'-Adenylic acid, 2-(pentylthio)- has demonstrated specific inhibitory effects on ADP-induced platelet aggregation. nih.govnih.gov When introduced into a system of washed human platelets, this compound effectively curtails the aggregation response triggered by ADP. nih.govnih.gov This inhibitory action is specific to the ADP pathway, as it does not affect platelet aggregation induced by other agonists like 11α,9α-epoxymethano prostaglandin (B15479496) H2, a stable endoperoxide analogue. nih.govnih.gov

The potency of 5'-Adenylic acid, 2-(pentylthio)- as an inhibitor of platelet aggregation has been compared to other 2-alkylthio derivatives of AMP. In these comparative studies, the length of the alkyl chain at the 2-thio position was found to influence the inhibitory activity. The observed order of potency for the inhibition of ADP-induced aggregation among several AMP analogues is as follows: 2-ethylthio-AMPS > 2-ethylthio-AMP > 2-(pentan-1-yl)thio-AMP > 2-methylthio-AMP. nih.govnih.gov This indicates that while 5'-Adenylic acid, 2-(pentylthio)- is a potent inhibitor, its efficacy is modulated by the nature of the alkyl substitution.

Table 1: Relative Potency of 2-Alkylthio-AMP Analogues in Inhibiting ADP-Induced Platelet Aggregation

| Compound | Relative Potency |

|---|---|

| 2-ethylthio-AMPS | Most Potent |

| 2-ethylthio-AMP | ↓ |

| 5'-Adenylic acid, 2-(pentylthio)- | ↓ |

| 2-methylthio-AMP | Least Potent |

Data derived from qualitative comparisons in research literature. nih.govnih.gov

Implications for Understanding ADP Receptor Mechanisms in Research Models

The use of 5'-Adenylic acid, 2-(pentylthio)- in research models has significant implications for understanding the mechanisms of ADP receptor function. Platelets express two key P2Y receptors for ADP: the P2Y1 receptor, which is coupled to Gq and initiates platelet shape change and transient aggregation, and the P2Y12 receptor, which is coupled to Gi and is responsible for sustained and amplified platelet aggregation. nih.govnih.govnih.gov

Studies with 5'-Adenylic acid, 2-(pentylthio)- and related compounds have revealed that their inhibitory action on ADP-induced platelet aggregation is of a "specific but noncompetitive" nature. nih.govnih.gov This is evidenced by the fact that in the presence of the inhibitor, the log dose-response curves for ADP are not parallel to the control curves, and the inhibition cannot be surmounted by increasing the concentration of ADP. nih.govnih.gov This noncompetitive antagonism suggests that 5'-Adenylic acid, 2-(pentylthio)- does not directly compete with ADP for the same binding site on the receptor in a simple competitive manner. Instead, it may bind to an allosteric site on the receptor or interact with the receptor in a way that alters its conformation and reduces its affinity for ADP or its ability to signal effectively.

This characteristic is crucial for probing the intricacies of P2Y receptor function. The noncompetitive nature of the inhibition by 2-alkylthio-AMP analogues helps to differentiate their mechanism from that of competitive antagonists. This understanding is vital for the pharmacological characterization of P2Y receptor subtypes and for deciphering the complex signaling pathways they regulate. nih.govnih.gov

Potential as a Lead Compound for Further Analog Development in In Vitro Studies

The unique pharmacological profile of 5'-Adenylic acid, 2-(pentylthio)- and its analogues positions them as promising lead compounds for the development of novel antiplatelet agents. The development of potent and selective P2Y12 receptor antagonists is a major focus in the prevention and treatment of thrombotic diseases.

The structure-activity relationship studies of 2-thioether derivatives of adenosine nucleotides have shown that modifications at the 2-position of the purine (B94841) ring can significantly enhance potency and selectivity for P2Y receptors. Long-chain 2-(alkylthio) derivatives, such as 5'-Adenylic acid, 2-(pentylthio)-, are considered valuable "lead structures" because they can offer both high potency and metabolic stability. This stability is thought to arise from the steric hindrance provided by the alkyl chain at the 2-position, which protects the molecule from degradation by ectonucleotidases.

Advanced Research Perspectives and Unexplored Avenues

Theoretical and Computational Chemistry Studies on Structure-Activity Relationships

The initial exploration of a novel compound like 5'-Adenylic acid, 2-(pentylthio)- would greatly benefit from theoretical and computational chemistry approaches. These in silico methods can provide valuable insights into its potential structure-activity relationships (SAR) before embarking on extensive laboratory synthesis and testing.

Molecular modeling and docking simulations are powerful tools for predicting how this new derivative might interact with known adenosine (B11128) and AMP binding sites on various proteins, such as adenosine receptors and AMP-activated protein kinase (AMPK). nih.govnih.gov By creating a 3D model of 5'-Adenylic acid, 2-(pentylthio)-, researchers can virtually screen it against a panel of protein targets. These simulations can help to:

Predict the binding affinity and orientation of the compound within the active site.

Identify key amino acid residues that may form favorable interactions with the pentylthio group.

Compare its predicted binding mode to that of the parent compound, 5'-Adenylic acid, and other known ligands.

Studies on other 2-substituted adenosine derivatives have shown that modifications at this position can significantly impact receptor selectivity and potency. For instance, the introduction of various alkylthio and alkoxy groups at the 2-position of adenosine has been explored to modulate activity at adenosine receptor subtypes. acs.orgnih.govnih.govrsc.org Computational studies could help to hypothesize whether the 2-(pentylthio)- modification would favor interaction with a specific receptor subtype.

Table 1: Prospective Research on Structure-Activity Relationships of 5'-Adenylic acid, 2-(pentylthio)-

| Research Question | Proposed Computational Approach | Potential Insights |

| How does the 2-(pentylthio)- group affect binding to adenosine receptors? | Molecular docking and dynamics simulations with crystal structures of A1, A2A, A2B, and A3 adenosine receptors. nih.gov | Prediction of receptor subtype selectivity and agonist/antagonist profile. |

| What is the preferred conformation of the pentyl chain in the binding pocket? | Conformational analysis and free energy calculations. | Understanding the energetic favorability of different binding poses. |

| How does the thioether linkage influence electronic properties and interactions? | Quantum mechanical calculations. | Insight into the electronic effects on hydrogen bonding and stacking interactions. |

Exploration of Interactions with Other Enzyme Systems in Cellular Models

Following in silico analysis, the next logical step would be to investigate the interactions of 5'-Adenylic acid, 2-(pentylthio)- within cellular models. The parent molecule, 5'-Adenylic acid, is a key regulator of cellular energy homeostasis, primarily through its interaction with AMP-activated protein kinase (AMPK). nih.gov It would be of significant interest to determine if the 2-(pentylthio)- derivative retains, enhances, or inhibits this interaction.

Cell-based assays could be employed to measure the activation of the AMPK pathway in the presence of the novel compound. nih.gov Furthermore, the broader enzymatic landscape should be explored. For example, ecto-5'-nucleotidase, an enzyme that converts AMP to adenosine, plays a crucial role in purinergic signaling. The bulky pentylthio group might render the compound resistant to this enzymatic degradation, potentially prolonging its signaling effects.

The investigation could be extended to other enzyme systems where adenosine and its derivatives are known to have an effect, such as adenylyl cyclases and phosphodiesterases. nih.govmdpi.com The unique structural features of 5'-Adenylic acid, 2-(pentylthio)- might lead to unexpected interactions with these or other, yet to be identified, enzyme systems.

Application in Novel Biochemical Assays and In Vitro Diagnostic Research

The potential for 5'-Adenylic acid, 2-(pentylthio)- to exhibit altered binding affinities and specificities makes it a candidate for development as a specialized tool in biochemical assays and in vitro diagnostics. If the compound demonstrates high potency and selectivity for a particular enzyme or receptor, it could be developed into a radiolabeled or fluorescently tagged ligand for use in:

Receptor Binding Assays: To characterize new receptor subtypes or to screen for other compounds that bind to the same target.

Enzyme Activity Assays: As a specific substrate or inhibitor to measure the activity of a particular enzyme in complex biological samples.

Diagnostic Probes: If a target enzyme or receptor is a biomarker for a specific disease state, a labeled version of the compound could potentially be used for its detection.

For instance, if computational and cellular studies suggest a high affinity for a specific phosphodiesterase isozyme, the compound could be instrumental in developing more sensitive and specific assays for that enzyme's activity. mdpi.com

Methodological Advancements for Analysis and Detection

The development of robust analytical methods is a prerequisite for the accurate study of any new chemical entity. For 5'-Adenylic acid, 2-(pentylthio)-, established techniques for the analysis of modified nucleotides would serve as a starting point. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) would likely be the primary method for the purification and quantification of the compound. nih.govnih.gov A reverse-phase column would be suitable, and the method would need to be optimized to achieve good separation from the parent compound and any potential metabolites.

Mass Spectrometry (MS) , particularly coupled with liquid chromatography (LC-MS), would be essential for the structural confirmation and sensitive detection of the compound and its metabolites in biological matrices. researchgate.netnih.gov The fragmentation pattern of the molecule under tandem mass spectrometry (MS/MS) would need to be characterized to enable its unambiguous identification.

Thin-Layer Chromatography (TLC) could also be employed as a simple and rapid method for monitoring the synthesis and purification of the compound. nih.gov

Given the unique thioether and pentyl moieties, it may be necessary to develop novel extraction and derivatization procedures to enhance the sensitivity and selectivity of these analytical methods.

Table 2: Proposed Analytical Methods for 5'-Adenylic acid, 2-(pentylthio)-

| Analytical Technique | Purpose | Key Considerations |

| HPLC-UV | Quantification and purity assessment. | Optimization of mobile phase and gradient for separation from related compounds. |

| LC-MS/MS | Structural confirmation and sensitive detection in biological samples. nih.gov | Characterization of parent and fragment ions for multiple reaction monitoring (MRM). |

| High-Resolution MS | Accurate mass measurement for formula confirmation. | Determination of the elemental composition. |

| NMR Spectroscopy | Unambiguous structure elucidation. | 1H, 13C, and 31P NMR to confirm the structure and position of the pentylthio group. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5'-Adenylic acid, 2-(pentylthio)-, and how can purity be verified?

- Methodological Answer : Synthesis typically involves modifying the 5'-adenylic acid backbone by introducing a pentylthio group at the 2-position. A common approach is nucleophilic substitution using activated phosphate intermediates, as seen in structurally related compounds like AR-C69931MX . Purity verification requires high-performance liquid chromatography (HPLC) with UV detection, as referenced in safety data sheets for 5'-adenylic acid derivatives (>98% purity via HPLC) . Confirm structural integrity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, particularly for sulfur-containing modifications .

Q. How should researchers handle and store 5'-Adenylic acid, 2-(pentylthio)- to ensure stability?

- Methodological Answer : Store lyophilized samples at -20°C in airtight, light-protected containers to prevent degradation. Avoid long-term storage in solution due to hydrolysis risks, especially under alkaline conditions . For working solutions, use inert buffers (e.g., pH 6–7 Tris-HCl) and conduct stability assays via periodic HPLC analysis to monitor decomposition. Always adhere to institutional safety protocols for sulfur-containing compounds, including fume hood use and personal protective equipment (PPE) .

Q. What analytical techniques are suitable for characterizing the structural integrity of 5'-Adenylic acid, 2-(pentylthio)-?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ³¹P NMR confirm the presence of the pentylthio group and phosphate ester linkage. Compare chemical shifts to unmodified 5'-adenylic acid (CAS 61-19-8) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode detects molecular ions (e.g., [M-H]⁻) and fragmentation patterns to validate the pentylthio substitution .

- Chromatography : Reverse-phase HPLC with a C18 column and gradient elution separates impurities; compare retention times to reference standards .

Advanced Research Questions

Q. How can researchers investigate the role of 5'-Adenylic acid, 2-(pentylthio)- in cellular signaling pathways?

- Methodological Answer : Use in vitro transcription assays (e.g., nuclear extracts from mammalian cells) to assess interactions with RNA polymerase II or adenosine receptor subtypes . For mechanistic studies, employ competitive binding assays with radiolabeled analogs (e.g., ³H- or ³²P-labeled derivatives) and measure downstream effects on cyclic AMP (cAMP) or calcium signaling . Pharmacological inhibitors (e.g., H-89 for protein kinase A) can isolate pathway-specific effects .

Q. What strategies are effective in resolving contradictory data regarding the bioactivity of 5'-Adenylic acid derivatives?

- Methodological Answer :

- Source Validation : Ensure compound purity via orthogonal methods (e.g., HPLC + MS) to rule out batch variability .

- Context-Specific Assays : Replicate experiments across multiple cell lines or model organisms to identify tissue-specific effects. For example, test platelet aggregation inhibition (anti-thrombotic activity) using human vs. murine models .

- Meta-Analysis : Systematically review literature for confounding variables (e.g., buffer composition, incubation times) and apply statistical tools like Bland-Altman plots to assess data consistency .

Q. What in vitro models are appropriate for studying the pharmacokinetic properties of 5'-Adenylic acid, 2-(pentylthio)-?

- Methodological Answer :

- Hepatocyte Models : Primary human hepatocytes assess metabolic stability via LC-MS/MS quantification of parent compound and metabolites .

- Caco-2 Monolayers : Evaluate intestinal absorption potential by measuring apical-to-basolateral transport and efflux ratios .

- Plasma Protein Binding : Use equilibrium dialysis to determine fraction unbound (%fu), critical for predicting in vivo efficacy .

Key Considerations for Experimental Design

- Data Contradiction Analysis : Apply Science Practice 5.3 (evaluate evidence alignment with hypotheses) . For example, if bioactivity varies between assays, compare ligand-receptor binding kinetics (SPR) versus functional responses (cAMP ELISA) .

- Reproducibility : Document all synthesis and storage conditions in detail, referencing CAS 61-19-8 for baseline 5'-adenylic acid properties .

- Safety Compliance : Follow TCI America’s guidelines for disposing of sulfur-containing derivatives, including neutralization protocols and regulatory adherence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.